molecular formula C21H20N2O3S2 B2500589 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide CAS No. 1021035-09-5

2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide

Cat. No. B2500589
CAS RN: 1021035-09-5
M. Wt: 412.52
InChI Key: NZIBELOZRHBZSL-UHFFFAOYSA-N
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Description

The compound 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide is a derivative of thiazole, a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen. This particular compound is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. The papers focus on thiazolidine derivatives with potential antioxidant, anti-inflammatory, and hypoglycemic activities, which suggests that the compound may also possess similar biological properties due to its structural similarities.

Synthesis Analysis

The synthesis of related thiazolidine derivatives is described in the provided papers. These compounds are synthesized using conventional, mild reaction conditions and are accomplished in good yields. The synthesis typically involves multiple steps, starting from readily available precursors and proceeding through a series of reactions that build the desired thiazolidine core and introduce various substituents to achieve the target molecules .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by the presence of a 1,3-thiazolidin-5-yl moiety, which is a ring structure containing both sulfur and nitrogen atoms. This core is often functionalized with various substituents that can influence the compound's biological activity. In the case of the compound , the presence of a 4-methoxyphenyl group and an o-tolyl group suggests potential interactions with biological targets, possibly through hydrogen bonding or hydrophobic interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidine derivatives typically include the formation of the thiazolidine ring, followed by the introduction of various substituents. The reactions may involve nucleophilic substitutions, condensations, and other transformations that are common in the synthesis of heterocyclic compounds. The specific reactions for the compound are not detailed in the provided papers, but they likely follow similar synthetic strategies .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetic profile. The presence of substituents like methoxy and tolyl groups can affect these properties by altering the compound's polarity and steric hindrance. The provided papers do not detail the physical and chemical properties of the specific compound , but they do suggest that the synthesized derivatives possess significant biological activities, which may be attributed to their favorable physicochemical characteristics .

Scientific Research Applications

Crystal Structure Analysis

The compound 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide has been studied for its crystal structures. In particular, similar structures such as (Z)-2-[2-(morpholin-4-yl)-2-oxoethylidene]thiazolidin-4-one and (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide have been analyzed, providing insights into the molecular configurations and potential interactions within crystal lattices (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Pharmacological Interactions and Molecular Docking Studies

Derivatives of the compound, specifically ones with a 4-methoxyphenyl group within their structure, have shown strong inhibitory activity on the COX-2 enzyme. Molecular docking studies were performed to support the molecule’s COX-2 selectivity, shedding light on the potential pharmacological applications and the interaction dynamics at the molecular level (Ertas et al., 2022).

Anticancer and Antiviral Properties

The compound's derivatives have also been explored for their anticancer properties. A “cost-effective” synthesis approach for a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties has been proposed. The synthesized compound showed promising results in anticancer activity studies (Yushyn, Holota, & Lesyk, 2022). Additionally, derivatives of the compound have demonstrated selective inhibition of leukemia cell lines growth and significant antiviral activity against specific virus strains (Havrylyuk et al., 2013).

properties

IUPAC Name

2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-14-5-3-4-6-18(14)23-20(25)11-16-12-27-21(22-16)28-13-19(24)15-7-9-17(26-2)10-8-15/h3-10,12H,11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIBELOZRHBZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide

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